molecular formula C17H15F4N3O3 B14131746 2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate CAS No. 312285-87-3

2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate

Cat. No.: B14131746
CAS No.: 312285-87-3
M. Wt: 385.31 g/mol
InChI Key: QESIVIYKQMJBJS-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate is a complex organic compound with the molecular formula C17H15F4N3O3. This compound is characterized by the presence of tetrafluoropropyl and benzotriazolylcarbonyl groups attached to a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazolylcarbonyl group, where nucleophiles like amines or thiols replace the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure, which imparts unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazolylcarbonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated propyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including modulation of signaling pathways and inhibition of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.

    2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)benzene-1-carboxylate: Similar structure but with a benzene ring instead of a cyclohexene ring.

Uniqueness

2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate is unique due to the presence of both the tetrafluoropropyl and benzotriazolylcarbonyl groups attached to a cyclohexene ring. This combination imparts distinct chemical and physical properties, making it valuable for various scientific research applications.

Properties

CAS No.

312285-87-3

Molecular Formula

C17H15F4N3O3

Molecular Weight

385.31 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl 6-(benzotriazole-1-carbonyl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C17H15F4N3O3/c18-16(19)17(20,21)9-27-15(26)11-6-2-1-5-10(11)14(25)24-13-8-4-3-7-12(13)22-23-24/h1-4,7-8,10-11,16H,5-6,9H2

InChI Key

QESIVIYKQMJBJS-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)N2C3=CC=CC=C3N=N2)C(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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